1,1'-Biphenyl, 4-chloro-4'-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- is an organic compound with the molecular formula C13H8ClF3 and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a chlorine atom and a trifluoromethyl group at the para positions. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- exerts its effects is primarily through its interactions with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl, 4-chloro-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4,4’-Bis(trifluoromethyl)-1,1’-biphenyl: Contains two trifluoromethyl groups, which may enhance its lipophilicity and biological activity.
The presence of both chlorine and trifluoromethyl groups in 1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
146741-82-4 |
---|---|
Molecular Formula |
C13H8ClF3 |
Molecular Weight |
256.65 g/mol |
IUPAC Name |
1-chloro-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8ClF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H |
InChI Key |
YTFCURBLRVHARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.